Intrazole
Overview
Description
Intrazole is a synthetic compound known for its broad-spectrum antimicrobial properties. It is commonly used to treat infections caused by bacteria and parasites. This compound is particularly effective against infections of the liver, stomach, intestines, vagina, brain, heart, lungs, and skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Intrazole involves the dissolution of a mixture of the compound and L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is fed into a crystallization autoclave in a supercritical fluid crystallization equipment system. The solution is sprayed into the crystallization autoclave via a spray nozzle, where composite particles are separated and collected at the bottom of the autoclave. These particles are then encapsulated to obtain the this compound preparation with decreased particle size and increased bioavailability .
Industrial Production Methods
Industrial production of this compound follows a similar method but on a larger scale. The process involves the use of large crystallization autoclaves and advanced supercritical fluid crystallization equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Intrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its antimicrobial activity.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often use reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound that retain its antimicrobial properties while potentially offering improved efficacy or reduced side effects.
Scientific Research Applications
Intrazole has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antimicrobial agents and their mechanisms.
Biology: Investigated for its effects on bacterial and parasitic cell structures and functions.
Medicine: Applied in the treatment of various infections, particularly those resistant to other antibiotics.
Mechanism of Action
Intrazole exerts its effects by inhibiting the synthesis of nucleic acids in bacteria and parasites. It targets specific enzymes involved in the replication and transcription processes, leading to the disruption of cellular functions and ultimately causing cell death. The molecular pathways involved include the inhibition of DNA gyrase and topoisomerase IV, which are crucial for DNA replication .
Comparison with Similar Compounds
Similar Compounds
Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.
Letrozole: Another aromatase inhibitor with similar applications to Anastrozole.
Exemestane: A steroidal aromatase inhibitor used for similar purposes.
Uniqueness of Intrazole
This compound is unique in its broad-spectrum antimicrobial activity, making it effective against a wide range of bacterial and parasitic infections. Unlike the aromatase inhibitors mentioned above, which are primarily used in cancer treatment, this compound’s primary application is in combating infections. Its ability to inhibit nucleic acid synthesis sets it apart from other antimicrobial agents that may target different cellular processes.
Biological Activity
Itraconazole, a triazole antifungal agent, has garnered attention not only for its antifungal properties but also for its diverse biological activities, particularly in oncology and dermatology. This article delves into the multifaceted biological activities of itraconazole, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Itraconazole functions primarily by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. It achieves this by blocking the enzyme lanosterol 14-alpha-demethylase, which is essential for converting lanosterol to ergosterol. This inhibition disrupts the integrity of the fungal cell membrane, leading to increased permeability and cell death .
In addition to its antifungal activity, itraconazole exhibits significant anti-cancer properties through various mechanisms:
- Inhibition of Angiogenesis : Itraconazole inhibits vascular endothelial growth factor receptor 2 (VEGFR2) signaling by preventing its autophosphorylation and glycosylation. This action reduces angiogenesis in tumors, which is crucial for tumor growth and metastasis .
- Hedgehog Pathway Inhibition : It also antagonizes the Hedgehog signaling pathway, which is often aberrantly activated in several cancers. This inhibition may contribute to its anti-tumor effects .
- Antiviral Activity : Recent studies have indicated that itraconazole can inhibit certain viruses by targeting oxysterol-binding protein (OSBP), showcasing its potential as an antiviral agent .
Antifungal Treatment
Itraconazole is widely used in treating fungal infections such as histoplasmosis, blastomycosis, and coccidioidomycosis. Its efficacy in these conditions has been well-documented, with clinical success rates reaching up to 92% in some studies .
Oncology
Recent research has explored itraconazole's repurposing as an anti-cancer agent. Clinical trials have shown promising results in various malignancies:
- Non-Small Cell Lung Cancer (NSCLC) : In a study involving patients with NSCLC, itraconazole demonstrated significant anti-angiogenic effects and improved outcomes when combined with standard therapies .
- Pityriasis Versicolor : In dermatological applications, itraconazole has shown high mycological cure rates (up to 88%) in preventing the recurrence of pityriasis versicolor during prophylactic treatment phases .
Case Study 1: Itraconazole and Congestive Heart Failure
A notable case study reported a middle-aged man who developed congestive heart failure (CHF) after initiating itraconazole therapy. Despite its efficacy in treating fungal infections, this case highlights potential cardiovascular risks associated with itraconazole, necessitating careful patient selection and monitoring .
Case Study 2: Combination Therapy with Terbinafine
A comparative study assessed the efficacy of itraconazole combined with terbinafine versus monotherapy. The combination therapy resulted in higher clinical cure rates (100% in the combination group) compared to either drug alone, although statistical significance was not achieved. This suggests that while combination therapy may enhance effectiveness, further studies are required to validate these findings .
Research Findings
Table 1 summarizes key findings from various studies on the biological activity of itraconazole:
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(2H-tetrazol-5-ylmethyl)indol-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c18-13-7-5-11(6-8-13)17(24)23-10-12(9-16-19-21-22-20-16)14-3-1-2-4-15(14)23/h1-8,10H,9H2,(H,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHHGGFQZRPUSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)Cl)CC4=NNN=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166771 | |
Record name | Intrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15992-13-9 | |
Record name | Intrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15992-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Intrazole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015992139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Intrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INTRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CFY5Y69AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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